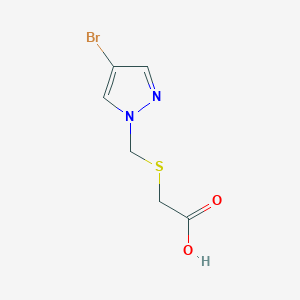

2-(((4-Bromo-1H-pyrazol-1-yl)methyl)thio)acetic acid

Description

Properties

IUPAC Name |

2-[(4-bromopyrazol-1-yl)methylsulfanyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c7-5-1-8-9(2-5)4-12-3-6(10)11/h1-2H,3-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEARZLVBVQGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CSCC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Bromo-1H-pyrazol-1-yl)methyl)thio)acetic acid typically involves the reaction of 4-bromo-1H-pyrazole with a suitable thioacetic acid derivative. One common method involves the use of a base such as sodium hydride to deprotonate the thioacetic acid, followed by nucleophilic substitution with 4-bromo-1H-pyrazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(((4-Bromo-1H-pyrazol-1-yl)methyl)thio)acetic acid can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Amines, thiols, sodium hydride, dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: De-brominated pyrazole derivatives.

Substitution: Amino or thio-substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds derived from pyrazoles, including 2-(((4-Bromo-1H-pyrazol-1-yl)methyl)thio)acetic acid, exhibit notable antimicrobial activity. In vitro studies have demonstrated that these compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance, derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound is another area of active research. Studies have reported that pyrazole derivatives can exhibit cytotoxic effects against different cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma cells (MCF7). IC50 values for these compounds have been observed to range between 0.28 µM to over 49 µM, indicating their potential as chemotherapeutic agents .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Its mechanism likely involves the inhibition of specific enzymes involved in inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases .

Biological Studies

Biological Activity Evaluation

The biological activities of this compound have been evaluated through various assays. For example, the Sulforhodamine B (SRB) assay has been used to assess its cytotoxicity against cancer cell lines, while turbidimetric methods have evaluated its antimicrobial efficacy .

Molecular Docking Studies

Molecular docking studies provide insights into how this compound interacts with biological targets at the molecular level. These studies help elucidate the binding affinities and modes of action of the compound against specific receptors involved in disease processes .

Materials Science

Synthesis of Functional Materials

In addition to its biological applications, this compound is utilized in materials science for synthesizing functional materials. Its unique chemical structure allows it to be a building block for creating dyes and other materials used in optical applications .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer properties | MICs as low as 0.22 μg/mL; IC50 values ranging from 0.28 µM to over 49 µM |

| Biological Studies | Evaluation of biological activity through assays and molecular docking | Significant cytotoxic effects; binding studies reveal interaction with specific receptors |

| Materials Science | Utilization in synthesizing functional materials | Potential use in dyes and optical applications |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various pyrazole derivatives demonstrated their effectiveness against resistant strains of bacteria, highlighting the need for new antimicrobial agents amid rising resistance .

- Cancer Treatment Research : A series of experiments showed that certain pyrazole derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting a promising therapeutic index for future drug development .

- Molecular Docking Analysis : A computational study illustrated how this compound binds to target proteins involved in cancer progression, providing a framework for designing more effective inhibitors .

Mechanism of Action

The mechanism of action of 2-(((4-Bromo-1H-pyrazol-1-yl)methyl)thio)acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromo-substituted pyrazole ring. This interaction can modulate the activity of these targets, leading to various biological effects. The thioacetic acid moiety may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Linker Flexibility : The methylthio group in the target compound enhances conformational flexibility compared to the rigid pyrazole-acid bond in 2-(4-bromo-1H-pyrazol-1-yl)acetic acid .

- Acid Stability : The tert-butyl ester analog (CAS 214614-81-0) offers improved stability under basic conditions, making it preferable for synthetic intermediates .

- Heterocyclic Diversity : Replacement of pyrazole with thiophene-thiazole (CAS 1094293-78-3) alters electronic properties and binding affinity, as seen in kinase inhibitor studies .

Research Findings and Data

Physicochemical Properties

- Solubility : The carboxylic acid group confers moderate aqueous solubility, while the bromine atom increases logP (~2.1 estimated), favoring blood-brain barrier penetration.

- Thermal Stability : Differential scanning calorimetry (DSC) of related pyrazole-acetic acids shows decomposition temperatures >200°C, indicating robustness in synthetic processes .

Biological Activity

2-(((4-Bromo-1H-pyrazol-1-yl)methyl)thio)acetic acid (CAS No. 1006319-28-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the bromine atom and the thioacetic acid group enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇BrN₂O₂S |

| Molecular Weight | 251.101 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO and DMF |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazole-containing compounds have been reported to exhibit antiproliferative effects against various cancer cell lines:

- Lung Cancer : In vitro studies indicated that compounds with a pyrazole moiety could inhibit the growth of A549 lung cancer cells, demonstrating an IC₅₀ value of approximately 15 µM .

- Breast Cancer : Compounds similar to this pyrazole derivative showed significant activity against MDA-MB-231 breast cancer cells, with some exhibiting IC₅₀ values below 20 µM .

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties. Studies have shown that pyrazole derivatives can inhibit bacterial growth:

- Staphylococcus aureus : Preliminary tests revealed that this compound exhibited effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Anti-inflammatory Activity

Inflammation is a common pathway in many diseases, including cancer. Pyrazole derivatives are known for their anti-inflammatory properties:

- Cytokine Inhibition : In vitro assays demonstrated that this compound could reduce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : It may modulate receptor activity related to inflammatory responses or cancer cell survival pathways.

Case Studies

Several studies have investigated the biological effects of pyrazole derivatives, providing insights into their therapeutic potential:

- Study on Anticancer Activity : A study synthesized various pyrazole derivatives and tested their efficacy against multiple cancer cell lines. The results indicated that compounds containing a thioether linkage exhibited enhanced cytotoxicity compared to their non-thioether counterparts .

- Antibacterial Evaluation : Another investigation focused on the antibacterial properties of related compounds, finding that modifications to the pyrazole ring significantly influenced antibacterial activity against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(((4-Bromo-1H-pyrazol-1-yl)methyl)thio)acetic acid, and how is its purity validated?

- Methodological Answer : Synthesis typically involves three key steps:

Bromination : Introducing bromine at the 4-position of 1H-pyrazole.

Thioether Formation : Reacting the brominated pyrazole with a mercaptoacetic acid derivative (e.g., via nucleophilic substitution using thiourea or thiols under basic conditions).

Acid Activation : Protecting/deprotecting the acetic acid moiety as needed.

Purity is validated using HPLC (≥97% purity threshold) and structural confirmation via ¹H/¹³C NMR (e.g., characteristic shifts for the thioether methylene at δ ~3.8 ppm and pyrazole protons at δ ~7.5 ppm) and FT-IR (C=O stretch at ~1700 cm⁻¹) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : A combination of:

- NMR Spectroscopy : To confirm the pyrazole ring, thioether linkage, and acetic acid group.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ expected at m/z 291.97 for C₇H₈BrN₂O₂S).

- Elemental Analysis : Matching calculated vs. experimental C/H/N/Br/S percentages.

- Melting Point Determination : Compare with literature values (e.g., analogs in report mp ~139–140°C) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at −20°C in amber vials to prevent photodegradation. Purity ≥97% (by HPLC) minimizes decomposition; avoid aqueous buffers unless freshly prepared due to hydrolytic susceptibility of the thioether group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity in thioether formation.

- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) for biphasic reactions.

- Temperature Control : Maintain 60–80°C during bromination to avoid side products.

- Work-Up : Liquid-liquid extraction with ethyl acetate/water (3:1) removes unreacted precursors. Yields >80% are achievable with strict stoichiometric control (pyrazole:thiol = 1:1.2) .

Q. What strategies are effective for derivatizing this compound to study structure-activity relationships (SAR)?

- Methodological Answer :

- Bromine Replacement : Substitute Br with Cl, I, or CF₃ via cross-coupling (e.g., Suzuki-Miyaura for aryl groups).

- Thioether Modification : Oxidize to sulfone (-SO₂-) or substitute with selenoether (-Se-).

- Acid Group Functionalization : Convert to esters, amides, or acyl hydrazides for prodrug studies.

Biological screening (e.g., kinase inhibition assays) can then correlate substituents with activity .

Q. How can HPLC-DAD methods be developed for quantifying this compound in biological matrices?

- Methodological Answer :

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA) from 30:70 to 70:30 over 15 min.

- Detection : DAD at λ = 254 nm (pyrazole absorbance).

- Validation : Linearity (R² > 0.999), LOD < 0.1 µg/mL, recovery >95% in spiked plasma .

Q. What computational approaches predict its binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of targets (e.g., cyclooxygenase-2 or leukotriene receptors).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with the acetic acid group). Recent studies on analogs () suggest strong affinity for inflammatory targets .

Q. How does the thioether group influence its redox stability in physiological conditions?

- Methodological Answer :

- Oxidative Stress Tests : Incubate with H₂O₂ (1 mM, 37°C, pH 7.4); monitor degradation via LC-MS.

- Glutathione Reactivity : Assess thiol-disulfide exchange using Ellman’s reagent.

Results show the thioether is stable < 24 hours in serum but oxidizes to sulfoxide in the presence of myeloperoxidase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.